
Clavulanate:Cellulose
Overview
Description
Clavulanate:Cellulose is a pharmaceutical compound composed of clavulanate potassium and microcrystalline cellulose (Avicel) in a 1:1 ratio . This combination acts as a stabilizer in drug formulations, enhancing the shelf life and efficacy of β-lactam antibiotics like amoxicillin . The molecular formula of the compound is C₈H₉NO₅K·(C₆H₁₀O₅)ₙ, with a molecular weight of 238.26 g/mol for the clavulanate component . It is characterized by high purity (≥98%) and requires storage at 4°C to maintain stability, though it can tolerate short-term storage at -20°C . Clinically, it is used in formulations such as cefixime/clavulanate potassium tablets, where microcrystalline cellulose improves compressibility and dissolution rates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of clavulanate potassium involves several steps. One common method includes dissolving clavulanic tert-butylamine powder in an isopropyl alcohol solution to prepare a clavulanic tert-butylamine-isopropyl alcohol solution. This solution is then combined with a potassium ethylhexanoate-isopropyl alcohol solution until complete crystallization occurs. The resulting product is then filtered, washed, and dried to obtain clavulanate potassium .
Industrial Production Methods
In industrial settings, the production of clavulanate potassium often involves biofermentation followed by extraction and crystallization processes. The production environment is carefully controlled to maintain low temperatures and humidity to ensure the stability of the product. Liquid nitrogen cryogenics may be used during the leaching process to protect the compound from degradation .
Chemical Reactions Analysis
Types of Reactions
Clavulanate potassium undergoes various chemical reactions, including:
Oxidation: Clavulanate potassium can be oxidized under specific conditions, although this is not a common reaction in its typical applications.
Reduction: Reduction reactions are less common for clavulanate potassium.
Substitution: Clavulanate potassium can undergo substitution reactions, particularly in the presence of beta-lactamase enzymes.
Common Reagents and Conditions
Common reagents used in reactions involving clavulanate potassium include beta-lactam antibiotics (e.g., amoxicillin), isopropyl alcohol, and potassium ethylhexanoate. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .
Major Products Formed
The primary product formed from reactions involving clavulanate potassium is the inactivation of beta-lactamase enzymes, which allows beta-lactam antibiotics to remain effective against bacterial infections .
Scientific Research Applications
Antibiotic Resistance Research
Mechanism of Action
Clavulanate functions by irreversibly binding to β-lactamase enzymes produced by bacteria, which are responsible for antibiotic resistance. By inhibiting these enzymes, clavulanate restores the efficacy of β-lactam antibiotics, such as amoxicillin, against resistant bacterial strains .
Table 1: Comparison of β-Lactamase Inhibitors
Compound | Structure/Functionality | Unique Features |
---|---|---|
Clavulanate | β-lactamase inhibitor | Effective against a wide range of β-lactamases |
Tazobactam | β-lactamase inhibitor | Used with piperacillin; broader spectrum |
Sulbactam | β-lactamase inhibitor | Used with ampicillin; less potent than clavulanate |
Cloxacillin | Penicillin antibiotic | Resistant to penicillinase |
Clinical Applications
Combination Therapy
Clavulanate is most commonly used in combination with amoxicillin (known as amoxicillin-clavulanate) to treat various infections caused by resistant bacteria such as Staphylococcus aureus, Bacteroides fragilis, Haemophilus influenzae, and Escherichia coli . This combination is particularly effective in treating:
- Acute Bacterial Sinusitis : A study demonstrated the effectiveness of high-dose amoxicillin/clavulanate in children diagnosed with acute bacterial sinusitis .
- Chronic Adenotonsillar Hypertrophy : Research indicated positive short- and long-term results when using this combination therapy in symptomatic cases .
Pharmacokinetics and Safety Profile
Pharmacokinetic Parameters
The pharmacokinetics of clavulanate show its absorption and elimination characteristics, which are crucial for understanding its therapeutic use:
Parameter | Value |
---|---|
Cmax (ng/ml) | 3520 ± 1772 |
tmax (h) | 1.6 (0.83 – 1.6) |
t1/2 (h) | 1.2 ± 0.8 |
These parameters indicate that clavulanate reaches peak plasma levels relatively quickly, which is beneficial for treating acute infections .
Emerging Research Areas
Recent studies have suggested potential applications beyond antibiotic resistance:
- Neuropharmacology : Clavulanic acid has been investigated for its effects on dopamine release in neuronal cells, indicating possible CNS-modulating effects and potential antidepressant activity .
- Synergistic Effects with Other Antibiotics : Research has shown that combining clavulanate with other antibiotics like cefotaxime can enhance efficacy against extended-spectrum β-lactamase-producing bacteria .
Case Study 1: Efficacy in Pediatric Patients
A clinical trial assessed the use of amoxicillin/clavulanate in treating acute bacterial sinusitis among children aged 2-16 years. The results indicated a significant reduction in symptoms compared to placebo, demonstrating the compound's effectiveness in pediatric infections.
Case Study 2: Treatment of Chronic Conditions
Another study evaluated the long-term effects of amoxicillin/clavulanate on patients with chronic adenotonsillar hypertrophy. The findings revealed improved outcomes in obstructive symptoms over a follow-up period of six months post-treatment.
Mechanism of Action
Clavulanate potassium functions as a beta-lactamase inhibitor. It contains a beta-lactam ring that binds irreversibly to beta-lactamase enzymes, preventing them from inactivating beta-lactam antibiotics. This mechanism allows antibiotics like amoxicillin to remain effective against beta-lactamase-producing bacteria. The molecular targets of clavulanate potassium are the active sites of beta-lactamase enzymes, and the pathways involved include the inhibition of enzyme activity and the protection of antibiotics from degradation .
Comparison with Similar Compounds
Clavulanate:Cellulose is compared below with other cellulose-based pharmaceutical compounds and β-lactamase inhibitor (BLI) formulations. Key parameters include molecular properties, stability, and functional roles.
Comparison with Other Cellulose-Based Pharmaceutical Compounds
Table 1: Physical and Chemical Properties
- Stability : this compound requires stringent storage conditions (4°C) compared to HPMC and cellulose acetate, which are stable at room temperature .
- Function : While this compound primarily prevents antibiotic degradation, HPMC and cellulose acetate are used for modulating drug release .
Comparison with Other β-Lactamase Inhibitor Formulations
Table 2: BLI-Excipient Combinations
- Excipient Specificity : Clavulanate uniquely relies on microcrystalline cellulose for stabilization, whereas vaborbactam and avibactam formulations lack explicit excipient data .
- Industrial Use : this compound is widely exported in combination with Avicel (e.g., to Bangladesh), highlighting its industrial preference .
Research Findings
Stability and Degradation
This compound exhibits a shelf life of 2 years under recommended storage conditions, outperforming unstabilized clavulanate formulations that degrade rapidly under humidity . In contrast, cellulose acetate maintains stability for over 5 years due to its hydrophobic acetyl groups .
Bioavailability Enhancement
Microcrystalline cellulose in this compound enhances dissolution rates by 30% compared to lactose-based excipients, critical for rapid antibiotic action . However, HPMC-based formulations show superior sustained-release profiles, extending drug activity by 12–24 hours .
Industrial and Regulatory Trends
This compound is standardized under pharmacopeial guidelines (e.g., BP), ensuring batch-to-batch consistency .
Biological Activity
Clavulanate, particularly in its combination with cellulose, is recognized for its significant biological activity, primarily as a β-lactamase inhibitor. This article explores the mechanisms, efficacy, and clinical implications of this compound, supported by data tables and relevant case studies.
Overview of Clavulanate
Clavulanate is a β-lactam antibiotic derived from the fermentation of Streptomyces clavuligerus. It is often used in conjunction with other antibiotics like amoxicillin to enhance their efficacy against β-lactamase-producing bacteria. The combination of clavulanate with cellulose serves to stabilize the compound and enhance its delivery in various formulations.
Clavulanate acts primarily as a suicide inhibitor of β-lactamases, enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The mechanism involves the formation of a covalent bond between clavulanate and a serine residue in the active site of the enzyme, leading to irreversible inhibition. This action allows penicillins and cephalosporins to exert their antibacterial effects more effectively against resistant strains .
Biological Activity
While clavulanate exhibits weak intrinsic antibacterial activity, it demonstrates significant synergistic effects when combined with other antibiotics. The following table summarizes its activity against various bacterial strains:
Bacterial Strain | Activity Without Clavulanate | Activity With Clavulanate |
---|---|---|
Staphylococcus aureus | Poor | Enhanced |
Escherichia coli | Moderate | Strong |
Pseudomonas aeruginosa | Poor | Enhanced (inducer effect) |
Enterobacteriaceae | Poor | Enhanced |
Clavulanate's ability to inhibit β-lactamase production in bacteria like Pseudomonas aeruginosa has been documented. A study showed that clavulanate could induce AmpC β-lactamase expression, which may lead to antagonism in certain conditions .
Case Studies
- Clinical Efficacy in Respiratory Infections : A clinical trial evaluated the effectiveness of amoxicillin/clavulanate in treating community-acquired pneumonia (CAP). Results indicated a clinical success rate of 94.7% in patients treated with this combination compared to 91.5% for those on standard therapy .
- Pharmacokinetics Study : A pharmacokinetic study involving 67 subjects assessed the absorption and metabolism of clavulanic acid. Blood samples were collected at various intervals post-administration, revealing peak serum concentrations that support its use as an effective adjunct in antibiotic therapy .
- Induction Studies : Research demonstrated that clavulanate could induce AmpC expression in clinical isolates of Pseudomonas aeruginosa, impacting the efficacy of concurrent antibiotic treatments like ticarcillin .
Research Findings
Recent studies have focused on optimizing formulations containing clavulanate and cellulose for enhanced delivery and stability:
- Controlled Release Formulations : Research on cellulose acetate films has shown promise for local delivery systems that release clavulanate over extended periods, potentially improving therapeutic outcomes in localized infections .
- Analytical Methods : A validated UV spectrophotometric method was developed for simultaneous determination of potassium clavulanate and amoxicillin, facilitating better monitoring of drug levels in clinical settings .
Q & A
Basic Research Questions
Q. What are the standard methodologies for characterizing the interaction between clavulanate and cellulose in solid dispersions?
- Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify hydrogen bonding between clavulanate’s β-lactam carbonyl groups and cellulose’s hydroxyl moieties. Differential scanning calorimetry (DSC) can detect shifts in melting points or glass transition temperatures, indicating molecular interactions. X-ray powder diffraction (XRPD) evaluates crystallinity changes in cellulose matrices after clavulanate incorporation . For quantification, HPLC with UV detection (e.g., Agilent 1100 system) is recommended, using a C18 column and mobile phase adjusted to pH 6.0–6.5 to stabilize clavulanate .
Q. How can researchers design dissolution studies to evaluate clavulanate release from cellulose-based formulations?
- Answer : Employ USP Apparatus II (paddle method) at 37°C ± 0.5°C with 900 mL of biorelevant media (e.g., simulated intestinal fluid, pH 6.8). Sample aliquots at 5, 15, 30, 60, and 120 minutes, and analyze clavulanate concentration via validated HPLC methods. Include cellulose-only controls to distinguish matrix effects from active pharmaceutical ingredient (API) release kinetics .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in clavulanate stability data when combined with cellulose under varying humidity conditions?
- Answer : Conduct accelerated stability studies (40°C/75% RH) with controlled humidity chambers. Use dynamic vapor sorption (DVS) to quantify cellulose’s hygroscopicity and its impact on clavulanate degradation. Pair this with high-resolution mass spectrometry (HRMS) to identify degradation products (e.g., clavulanic acid dimerization). Statistical tools like ANOVA can isolate humidity as a variable .
Q. How can researchers optimize cellulose derivatization (e.g., hydroxypropyl methylcellulose, HPMC) to enhance clavulanate bioavailability in pH-sensitive environments?
- Answer : Synthesize HPMC with varying degrees of substitution (DS) and evaluate dissolution profiles in pH-shifting media (from gastric to intestinal). Use a design of experiments (DoE) approach, varying DS, particle size, and polymer:API ratios. Validate with in vitro permeability assays (e.g., Caco-2 cell monolayers) to correlate formulation changes with bioavailability .
Q. What mechanistic models explain the role of cellulose crystallinity in clavulanate degradation during storage?
- Answer : Apply molecular dynamics (MD) simulations to model clavulanate adsorption on amorphous vs. crystalline cellulose surfaces. Validate experimentally using solid-state nuclear magnetic resonance (ssNMR) to track clavulanate mobility and degradation pathways. Time-lapsed XRPD can quantify crystallinity changes under stress conditions .
Q. Methodological Challenges & Solutions
Q. How should researchers address batch-to-batch variability in cellulose excipients when replicating clavulanate formulation studies?
- Answer : Characterize cellulose batches using pharmacopeial standards (e.g., USP-NF cellulose monograph). Implement quality-by-design (QbD) principles: define critical material attributes (CMAs) like degree of polymerization, moisture content, and particle size distribution. Use multivariate analysis (MVA) to correlate CMAs with clavulanate stability and dissolution outcomes .
Q. What analytical techniques differentiate clavulanate-cellulose interactions from degradation artifacts in long-term stability studies?
- Answer : Pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) with forced degradation studies (heat, light, oxidation). For example, oxidative stress with H2O2 generates clavulanate sulfoxide, while cellulose interactions preserve the β-lactam ring. Use principal component analysis (PCA) to deconvolute spectral data from FTIR or Raman microscopy .
Q. Data Interpretation & Reproducibility
Q. How can researchers validate in vitro-in vivo correlations (IVIVC) for clavulanate-cellulose formulations?
- Answer : Use compartmental absorption and transit (CAT) models to predict pharmacokinetics from dissolution data. Conduct crossover trials in animal models (e.g., rats) with parallel in vitro testing. Apply Akaike information criterion (AIC) to select the best-fit IVIVC model (e.g., Level A correlation) .
Q. What statistical approaches reconcile discrepancies between HPLC and microbiological assay results for clavulanate potency in cellulose matrices?
- Answer : Perform Bland-Altman analysis to quantify bias between methods. If discrepancies exceed 5%, investigate matrix interference (e.g., cellulose binding clavulanate, reducing bioactivity). Use LC-MS to confirm intact clavulanate vs. inactive isomers or degradation products .
Q. Emerging Research Directions
Q. What advanced imaging techniques elucidate spatial distribution of clavulanate within cellulose-based amorphous solid dispersions?
- Answer : Apply confocal Raman microscopy with multivariate curve resolution (MCR) to map clavulanate distribution at micron resolution. Alternatively, use scanning electron microscopy-energy dispersive X-ray spectroscopy (SEM-EDS) to correlate elemental sulfur (from clavulanate) with cellulose matrices .
Properties
CAS No. |
61177-45-5 |
---|---|
Molecular Formula |
C8H9KNO5 |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
potassium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/b4-1-;/t6-,7-;/m1./s1 |
InChI Key |
FERIANDDKNFRJI-JSYANWSFSA-N |
SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |
Isomeric SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O.[K] |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O.[K] |
Key on ui other cas no. |
61177-45-5 |
Pictograms |
Flammable; Irritant; Health Hazard |
Related CAS |
58001-44-8 (Parent) |
Synonyms |
BRL 14151 BRL-14151 BRL14151 Clavulanate Clavulanate Potassium Clavulanate, Potassium Clavulanate, Sodium Clavulanic Acid Clavulanic Acid, Monopotassium Salt Clavulanic Acid, Monosodium Salt MM 14151 MM-14151 MM14151 Potassium Clavulanate Potassium, Clavulanate Sodium Clavulanate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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